D-Lysine hydrochloride
Overview
Description
D-Lysine monohydrochloride: is a derivative of the amino acid lysine, specifically the D-enantiomer. Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. D-Lysine monohydrochloride is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
D-Lysine hydrochloride, a derivative of the essential amino acid L-Lysine, primarily targets the enzymes involved in the synthesis of L-Lysine . These enzymes include Lys racemase and Diaminopimelate (Dpm) epimerase . Lys racemase is responsible for the conversion of L-Lysine to D-Lysine , while Dpm epimerase is involved in the conversion of LL-Dpm to meso-Dpm, a precursor in the L-Lysine biosynthetic pathway .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes involved in the L-Lysine biosynthetic pathway . The ε-amino group of D-Lysine acts as a site for hydrogen binding and a general base in catalysis . This interaction results in the conversion of L-Lysine to D-Lysine and the conversion of LL-Dpm to meso-Dpm .
Biochemical Pathways
This compound affects the Diaminopimelic Acid (DAP) pathway, which is involved in the synthesis of L-Lysine . The DAP pathway includes the dehydrogenase pathway and the succinylase pathway . This compound primarily influences the dehydrogenase pathway, which is simpler and has the potential to increase the production of L-Lysine .
Pharmacokinetics
It is known that l-lysine, the parent compound of d-lysine, is commonly found as a component of total parenteral nutrition This suggests that this compound may also be administered parenterally
Result of Action
The primary result of this compound’s action is the production of D-Lysine, which is used in various biochemical processes . For instance, D-Lysine is an uncommon component of peptidoglycan, a key component of bacterial cell walls . Additionally, this compound has been shown to have potential antibacterial activity .
Biochemical Analysis
Biochemical Properties
D-Lysine hydrochloride interacts with various biomolecules in biochemical reactions. It is involved in the diaminopimelate and α-aminoadipate pathways, which are the main biosynthetic pathways for lysine . These pathways employ distinct enzymes and substrates, leading to the production of key metabolites such as 5-aminovalerate, pipecolate, and L-2-aminoadipate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence the biosynthesis of ε-Poly-L-lysine (ε-PL), a homo-poly-amino acid of L-lysine, in Streptomyces ahygroscopicus GIM8 . The addition of D-Lysine into the fermentation medium led to greater ε-PL production, indicating its role in influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It serves as a precursor for ε-PL biosynthesis during the flask culture phase . The mechanism by which D-Lysine improves ε-PL biosynthesis involves its utilization that leads to greater biomass . It’s also worth noting that D-Lysine and L-Lysine undergo different metabolic pathways in the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours, with an increase in the levels of the metabolites saccharopine, aminoadipic acid, and pipecolic acid . These metabolites returned to basal levels after 4-6 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving C57BL/6/J mice, the degradation of lysine through the saccharopine pathway was observed after intraperitoneal injection of L-lysine
Metabolic Pathways
This compound is involved in several metabolic pathways. As mentioned earlier, it is involved in the diaminopimelate and α-aminoadipate pathways, which are the main biosynthetic pathways for lysine . These pathways involve various enzymes and cofactors, and they lead to the production of key metabolites such as 5-aminovalerate, pipecolate, and L-2-aminoadipate .
Transport and Distribution
It is known that the LysE superfamily of transport proteins, which includes transporters specific for tellurium, iron/lead, manganese, calcium, nickel/cobalt, amino acids, and peptidoglycolipids, plays a role in the transport of lysine
Subcellular Localization
Lysine acetylation, a post-translational modification, has been shown to regulate the subcellular localization of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Lysine can be synthesized through the racemization of L-Lysine. This process involves treating L-Lysine with a base such as sodium hydroxide at high temperatures (around 100°C) in the presence of a catalyst like salicylaldehyde.
Microbial Asymmetric Transformation: Another method involves using microbial biocatalysts such as Hafnia alvei to convert DL-Lysine into D-Lysine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Lysine can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert D-Lysine into various derivatives, often using reducing agents like sodium borohydride.
Substitution: D-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products:
Oxidation: Oxidized lysine derivatives.
Reduction: Reduced lysine derivatives.
Substitution: Substituted lysine compounds.
Scientific Research Applications
Chemistry:
Polymer Synthesis: D-Lysine is used in the synthesis of polylysine polymers, which are used in various applications such as drug delivery systems and biodegradable materials.
Biology:
Protein Studies: D-Lysine is used in studies involving protein structure and function, particularly in the formation of polylysine-coated surfaces for cell culture.
Medicine:
Nutritional Supplements: D-Lysine is used as a dietary supplement to support various bodily functions, including collagen formation and calcium absorption.
Industry:
Comparison with Similar Compounds
L-Lysine: The L-enantiomer of lysine, which is biologically active and essential for human health.
DL-Lysine: A racemic mixture of both D- and L-lysine.
Uniqueness:
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884365 | |
Record name | D-Lysine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | D-Lysine monohydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7274-88-6 | |
Record name | D-Lysine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine hydrochloride, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lysine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Lysine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-lysine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LYSINE HYDROCHLORIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its L-enantiomer?
A1: Research indicates that while L-Lysine hydrochloride effectively stimulates growth in young rats, this compound does not have the same effect. [] In fact, prolonged feeding of DL-Lysine hydrochloride, a racemic mixture, led to minor pathological changes in the liver and kidneys of rats. [] This highlights the crucial difference in biological activity between the two enantiomers.
Q2: Can this compound be used in the synthesis of other important compounds?
A2: Yes, this compound serves as a starting material in the production of (R)-Alpha-amino-e-caprolactam, a significant piperidine amine compound. [] This method offers a stable, efficient, and cost-effective approach for synthesizing the target compound.
Q3: What role does this compound play in chiral separation technologies?
A3: this compound plays a crucial role in creating chiral selective composite membranes. [] These membranes, formed by copolymerizing D-Lysine with piperazine and trimesoyl chloride on polysulfone substrates, demonstrate effective optical resolution of racemic Lysine monohydrochloride. [] Notably, membranes with equal proportions of L-Lysine and piperazine achieved impressive enantiomeric excess exceeding 95% for this compound in the permeate. [] This highlights the potential of this compound in developing efficient chiral separation technologies.
Q4: Can this compound be utilized in the development of advanced optical materials?
A4: Research suggests that this compound, when co-assembled with photoactivated aggregation-induced emission (AIE) molecules, can create systems exhibiting circularly polarized luminescence. [] This finding suggests the potential of this compound in developing advanced optical materials with tunable chiroptical properties.
Q5: Are there any known safety concerns associated with this compound?
A5: While D-Lysine itself is considered safe for consumption as a feed additive, the research indicates potential adverse effects of this compound. Specifically, prolonged feeding of DL-Lysine hydrochloride, containing this compound, resulted in slight pathological changes in the liver and kidneys of rats. [] This emphasizes the need for further research to fully understand the long-term safety profile of this compound.
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